N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic compound with the following chemical formula:
C19H28N2O3S
. It belongs to the class of piperidine carboxamides and has a molecular weight of 364.51 g/mol . This compound has been studied for its potential therapeutic effects in various medical conditions, including pain management, addiction, and neurological disorders.Preparation Methods
Synthetic Routes:: The synthetic preparation of N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide involves several steps. While I don’t have specific synthetic routes for this compound, it can be synthesized through organic reactions such as amide formation, cyclization, and sulfonation.
Industrial Production Methods:: Industrial-scale production methods for this compound may vary depending on the manufacturer. it typically involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions:: N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Amide Formation: The compound can react with an amine and an acid chloride to form the amide bond.
Reduction: Reduction of the carbonyl group can yield the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Amide Formation: Typically, reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl) are used along with an amine.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) can replace the leaving group in the piperidine ring.
Major Products:: The major products formed during these reactions would be the corresponding amide, reduced amine, or substituted piperidine derivatives.
Scientific Research Applications
Medicine: Research into its analgesic properties for pain management.
Neuroscience: Investigation of its effects on neurotransmitter systems.
Drug Development: As a lead compound for designing new drugs.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide with related piperidine derivatives. Its uniqueness lies in its specific structural features and potential therapeutic applications.
Remember that further detailed studies and investigations are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C19H28N2O3S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H28N2O3S/c1-15-9-11-18(12-10-15)25(23,24)21-13-5-6-16(14-21)19(22)20-17-7-3-2-4-8-17/h9-12,16-17H,2-8,13-14H2,1H3,(H,20,22) |
InChI Key |
AESWUTBHYAXGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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